3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide
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Description
3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide, also known as BTMBI, is an organoiodine compound that is used in a variety of scientific research applications. BTMBI is a colorless solid that is soluble in organic solvents and is a useful reagent for the synthesis of organic compounds. In addition, BTMBI is also used in the study of biochemical and physiological effects.
Scientific Research Applications
Fluorescence Probe for Monitoring Cyanide Ion in Live Cells
3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide is used in the synthesis of a ratiometric emission fluorescent probe for monitoring cyanide ion at extremely low concentrations in live cells. This probe undergoes a significant fluorescence change and color change upon cyanide detection, offering high selectivity, excellent sensitivity, and good stability for CN− sensing (Chao et al., 2016).
Enhancing Photoelectric Conversion in Solar Cells
The compound plays a role in improving the photoelectric conversion efficiency of dye-sensitized solar cells. When used as a co-sensitizer in nanocrystalline TiO2 solar cells, it contributes to a significant increase in power conversion efficiency, indicating its potential in photovoltaic applications (Wu et al., 2009).
Nonlinear Optics and Integrated Photonics
This compound is significant in the development of organic second-order nonlinear optical materials, which are crucial in integrated photonics, optical data storage, and optical information processing. It has been used to design iodide salts with benzo[e]indol cations, demonstrating outstanding efficiency in second harmonic generation, making them highly relevant in the field of photonics (Wen et al., 2020).
Corrosion Inhibition in Mild Steel
The compound has been explored for its potential as a corrosion inhibitor for mild steel in acid medium. Its derivatives, when synthesized into indolium-based ionic liquids, show significant effectiveness in reducing corrosion, suggesting its utility in industrial applications involving metal preservation (Ahmed et al., 2019).
Fluorescent Probes for Ion Detection
3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide contributes to the synthesis of novel fluorescent probes capable of detecting various ions like SO32-/HSO3- and HSO4-. These probes are significant for their applications in bioimaging and environmental monitoring, due to their sensitivity and selectivity in ion detection (Yu et al., 2018).
properties
IUPAC Name |
3-butyl-1,1,2-trimethylbenzo[e]indol-3-ium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N.HI/c1-5-6-13-20-14(2)19(3,4)18-16-10-8-7-9-15(16)11-12-17(18)20;/h7-12H,5-6,13H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOBYNOYLWVLMN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide | |
CAS RN |
137107-72-3 |
Source
|
Record name | 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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